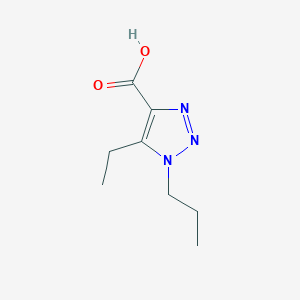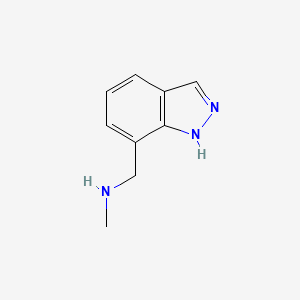![molecular formula C7H13NO B13536260 8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
8-Oxabicyclo[3.2.1]octan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxabicyclo[3.2.1]octan-2-amine: is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- One efficient method to prepare enantiomerically pure 8-oxabicyclo[3.2.1]octanes involves a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
- Another method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Rearrangement: The compound can undergo rearrangement reactions, such as the oxa-[3,3] Cope rearrangement.
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are commonly used reagents for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives of the compound, while substitution reactions can yield various substituted amine derivatives.
Applications De Recherche Scientifique
Chemistry:
- The compound is used as a building block in organic synthesis due to its unique bicyclic structure and reactivity .
Biology:
- Research on the biological activity of this compound is limited, but its structural similarity to other biologically active bicyclic amines suggests potential applications in drug discovery.
Medicine:
- The compound’s potential medicinal applications are under investigation, particularly in the development of new therapeutic agents.
Industry:
- The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 8-oxabicyclo[3.2.1]octan-2-amine exerts its effects is not well-documented. its reactivity and potential biological activity suggest that it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom in the bicyclic framework.
2-Azabicyclo[3.2.1]octane: Another similar compound with significant potential in drug discovery due to its nitrogen-containing heterocyclic structure.
Uniqueness:
- The presence of an oxygen atom in the bicyclic framework of 8-oxabicyclo[3.2.1]octan-2-amine distinguishes it from its nitrogen-containing analogs. This structural difference can lead to unique reactivity and potential applications in various fields.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
8-oxabicyclo[3.2.1]octan-2-amine |
InChI |
InChI=1S/C7H13NO/c8-6-3-1-5-2-4-7(6)9-5/h5-7H,1-4,8H2 |
Clé InChI |
RRMNYNOYRVQRBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2CCC1O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)


![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)



![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)




